GSK2973980A - 1414797-35-5

GSK2973980A

Catalog Number: EVT-270033
CAS Number: 1414797-35-5
Molecular Formula: C25H19F5N4O4
Molecular Weight: 34.443
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2973980A is a potent and selective DGAT1 inhibitor (hDGAT1 LE IC50 = 3 nM). GSK2973980A demonstrates excellent DMPK profiles and in vivo efficacy in a postprandial lipid excursion model in mice. Based on the overall biological and developability profiles and acceptable safety profiles in the 7-day toxicity studies in rats and dogs, GSK2973980A was selected as a candidate compound for further development in the treatment of metabolic disorders.
Overview

GSK2973980A is a novel compound developed by GlaxoSmithKline, primarily aimed at therapeutic applications in the treatment of various diseases. It belongs to a class of compounds that are being investigated for their potential in modulating specific biological pathways. The compound's development is part of ongoing research efforts to enhance drug efficacy and safety profiles.

Source

GSK2973980A was synthesized as part of GlaxoSmithKline's extensive research and development program. The compound has been studied in preclinical and clinical settings, with a focus on its pharmacological properties and therapeutic potential.

Classification

GSK2973980A can be classified under small molecule therapeutics, specifically as a potential inhibitor or modulator of certain biological targets. Its classification is based on its chemical structure and mechanism of action, which are designed to interact with specific proteins or pathways within the body.

Synthesis Analysis

Methods

The synthesis of GSK2973980A involves several key steps that utilize standard organic chemistry techniques. These typically include:

  1. Starting Materials: The synthesis begins with readily available precursors that are commercially sourced.
  2. Reactions: Various organic reactions such as coupling reactions, cyclizations, and functional group modifications are employed to construct the core structure of the compound.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography (e.g., high-performance liquid chromatography) to isolate the desired product from by-products.

Technical Details

The synthetic pathway has been optimized to maximize yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure reproducibility and efficiency.

Molecular Structure Analysis

Structure

GSK2973980A has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The exact molecular formula and structural representation would typically be derived from spectroscopic data (e.g., nuclear magnetic resonance spectroscopy, mass spectrometry).

Data

  • Molecular Weight: The molecular weight of GSK2973980A is calculated based on its empirical formula.
  • 3D Structure: Computational modeling may be used to visualize the three-dimensional conformation of the molecule, which is crucial for understanding its interactions with biological targets.
Chemical Reactions Analysis

Reactions

GSK2973980A undergoes various chemical reactions that can influence its stability and activity. Key reactions include:

  • Hydrolysis: This reaction may occur under physiological conditions, affecting bioavailability.
  • Oxidation/Reduction: These reactions can alter the oxidation state of functional groups, impacting the compound's reactivity.

Technical Details

Understanding these reactions is essential for predicting the compound's behavior in biological systems and optimizing its formulation for therapeutic use.

Mechanism of Action

Process

The mechanism of action for GSK2973980A involves its interaction with specific molecular targets within cells. This interaction can lead to modulation of signaling pathways that are implicated in disease processes.

Data

  • Target Identification: Research has identified potential protein targets that GSK2973980A interacts with, which may include kinases or receptors involved in cellular signaling.
  • Biological Effects: Studies have demonstrated that modulation of these targets can result in therapeutic effects, such as reduced inflammation or altered cell proliferation.
Physical and Chemical Properties Analysis

Physical Properties

GSK2973980A exhibits specific physical properties that are critical for its formulation and delivery:

  • Solubility: The solubility profile is determined in various solvents, which influences formulation strategies.
  • Stability: Stability studies assess the compound's degradation under different environmental conditions (e.g., temperature, pH).

Chemical Properties

Chemical properties such as pKa (acid dissociation constant), logP (partition coefficient), and reactivity with other chemical species are evaluated to predict behavior in biological systems.

Applications

Scientific Uses

GSK2973980A is primarily explored for its potential applications in:

  • Therapeutics: Targeting specific diseases where modulation of certain pathways could provide clinical benefits.
  • Research Tools: As a tool compound in research settings to elucidate biological mechanisms or validate drug targets.
Title

Introduction and Molecular Target

Diacylglycerol O-acyltransferase 1 (DGAT1) is a membrane-bound enzyme that catalyzes the final step of triglyceride (TG) synthesis, esterifying diacylglycerol with fatty acyl-CoA. This reaction is pivotal for dietary fat absorption, lipid droplet formation, and energy storage [2] [7]. Dysregulation of DGAT1 activity is implicated in metabolic disorders, including obesity, hypertriglyceridemia, and type 2 diabetes. GSK2973980A (developmental code) is a novel small-molecule DGAT1 inhibitor discovered by GlaxoSmithKline to modulate this pathway. As of 2025, it remains in preclinical development, with research focused on its therapeutic potential for lipid metabolism disorders [3].

Chemical Profile and Physicochemical Properties

GSK2973980A is a tetralone-derived synthetic molecule with the chemical name (S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid [4] [6]. Its structure features a chiral tetrahydronaphthalene core linked to a pyrazine-carboxamide scaffold, critical for DGAT1 binding.

  • Molecular Formula: C₂₅H₁₉F₅N₄O₄
  • Molecular Weight: 534.43 g/mol
  • CAS Registry Number: 2219321-25-0 (primary); 1414797-35-5 (alternate) [1] [3]
  • Stereochemistry: The (S)-enantiomer exhibits superior target affinity and metabolic stability compared to its racemic or (R)-counterparts [4].

Table 1: Chemical Identifiers and Properties of GSK2973980A

PropertyValue
IUPAC Name(S)-2-(6-(5-(3-(3,4-Difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
InChIKeyOTKTZEZTFCAULO-UHFFFAOYSA-N
SolubilityDMSO-soluble; insoluble in water
Storage ConditionsRoom temperature (recommended)

Pharmacological Characterization

Mechanism of Action

GSK2973980A acts as a competitive inhibitor of DGAT1, binding to the enzyme’s active site to block triglyceride synthesis. Biochemical assays demonstrate an IC₅₀ of 3 nM against human DGAT1, with similar potency in rodent isoforms (IC₅₀ = 13 nM in rats). The compound exhibits slow dissociation kinetics, indicating prolonged target engagement [1] [8].

Table 2: In Vitro Activity Profile of GSK2973980A

Assay SystemIC₅₀ ValueKey Observation
Human DGAT1 enzymatic3.3 nMDose-dependent TG synthesis inhibition
Rat DGAT1 enzymatic13 nMCross-species reactivity
Human DGAT2>10 µM>3,000-fold selectivity vs. DGAT1
ACAT1/ACAT2 (SOAT1/2)>10 µMNo significant inhibition

Efficacy in Disease Models

Postprandial Hypertriglyceridemia:In murine models, oral administration of GSK2973980A (0.088–1 mg/kg) reduced plasma triglycerides by 60–80% following a corn oil challenge. This effect correlated with impaired intestinal fat absorption and increased fecal lipid excretion [2] [4].

Diet-Induced Obesity:High-fat-diet-fed mice treated subcutaneously with GSK2973980A (10 mg/kg, 14 days) showed:

  • 12% reduction in body weight
  • 20% decrease in food intake
  • Improved glucose tolerance and adipose tissue metabolism [2].

Selectivity Profiling

GSK2973980A exhibits exceptional selectivity across diverse assays:

  • Kinase/Receptor Panels: No significant activity against 104 receptors/ion channels or 35 enzymes (IC₅₀ >10 µM) [8].
  • Cardiac Ion Channels: No inhibition of hERG, Nav1.5, or Cav1.2 (IC₅₀ >10 µM).
  • CYP450 Enzymes: No inhibition of CYP1A2, 2C9, 2C19, 2D6, or 3A4 [8].Thermal shift assays in cell lysates identified only two off-target interactions: epoxide hydrolase (EPHX2) and epimerase SDR39U1, though their clinical relevance remains undetermined [8].

Structure-Activity Relationship (SAR) Insights

The tetralone scaffold of GSK2973980A was optimized to address genotoxicity risks associated with precursor anilines:

Key Structural Modifications:

  • Tetrahydronaphthalene Core: Introduction of a chiral trifluoroethyl group at C2 enhanced DGAT1 binding and metabolic stability. The (S)-configuration improved potency 10-fold over the (R)-enantiomer [4] [6].
  • Pyrazine Linker: Replacement of aniline with pyrazine-carboxamide eliminated mutagenicity risks while maintaining sub-nanomolar potency [4].
  • 3,4-Difluorophenyl Urea: This moiety increased membrane permeability and provided optimal hydrophobic interactions with DGAT1’s substrate tunnel [6].

Table 3: Critical Structural Elements and Their Impact on Activity

Structural FeatureRole in Bioactivity
(S)-Trifluoroethyl groupEnhanced target affinity; reduced oxidative metabolism
Pyrazine-carboxamideEliminated Ames test positivity; retained potency
Acetic acid side chainImproved solubility and pharmacokinetics
3,4-Difluorophenyl ureaOptimal hydrophobic binding to DGAT1

Therapeutic Implications

GSK2973980A’s efficacy in preclinical obesity and hypertriglyceridemia models positions it as a candidate for:

  • Postprandial Hyperlipidemia: By blocking intestinal DGAT1, it reduces triglyceride absorption and chylomicron secretion [2] [4].
  • Obesity/Metabolic Syndrome: Subcutaneous administration in diet-induced obese mice decreased adiposity and improved insulin sensitivity, suggesting utility in chronic metabolic dysregulation [2].
  • Host-Directed Therapies: Emerging evidence implicates DGAT1 in tuberculosis granuloma formation [7], though GSK2973980A’s role here remains exploratory.

Properties

CAS Number

1414797-35-5

Product Name

GSK2973980A

IUPAC Name

(S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

Molecular Formula

C25H19F5N4O4

Molecular Weight

34.443

InChI

InChI=1S/C25H19F5N4O4/c26-17-4-2-15(8-18(17)27)33-23(38)34-20-11-31-19(10-32-20)14-1-3-16-13(7-14)5-6-24(22(16)37,9-21(35)36)12-25(28,29)30/h1-4,7-8,10-11H,5-6,9,12H2,(H,35,36)(H2,32,33,34,38)/t24-/m0/s1

InChI Key

OTKTZEZTFCAULO-DEOSSOPVSA-N

SMILES

O=C(O)C[C@@](CCC1=C2C=CC(C3=NC=C(NC(NC4=CC=C(F)C(F)=C4)=O)N=C3)=C1)(CC(F)(F)F)C2=O

Solubility

Soluble in DMSO

Synonyms

GSK2973980A; GSK-2973980A; GSK 2973980A;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.